molecular formula C19H21N3OS B2762477 5-Butoxy-5,6-diphenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione CAS No. 728907-99-1

5-Butoxy-5,6-diphenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione

Cat. No.: B2762477
CAS No.: 728907-99-1
M. Wt: 339.46
InChI Key: UQRJGJSZFBDWCL-UHFFFAOYSA-N
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Description

5-Butoxy-5,6-diphenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione is a heterocyclic compound characterized by a triazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butoxy-5,6-diphenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to maintain consistent reaction parameters. The use of catalysts and specific temperature controls can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Butoxy-5,6-diphenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms using reagents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Butoxy-5,6-diphenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Butoxy-5,6-diphenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The pathways involved may include modulation of oxidative stress or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-5,6-diphenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione
  • 5-Ethoxy-5,6-diphenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione

Uniqueness

5-Butoxy-5,6-diphenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and overall chemical behavior. This makes it distinct from its methoxy and ethoxy analogs, which may have different physical and chemical properties .

Properties

IUPAC Name

5-butoxy-5,6-diphenyl-2,4-dihydro-1,2,4-triazine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-2-3-14-23-19(16-12-8-5-9-13-16)17(21-22-18(24)20-19)15-10-6-4-7-11-15/h4-13H,2-3,14H2,1H3,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRJGJSZFBDWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1(C(=NNC(=S)N1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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